Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-8-fluoroisoquinoline-1-carbonitrile

BTK inhibitor fluoroisoquinoline intermediate regiochemistry

5-Bromo-8-fluoroisoquinoline-1-carbonitrile (CAS 1368330-36-2) is a heterocyclic building block featuring a 1-cyano group and bromine/fluorine substituents at the 5- and 8-positions, respectively, of the isoquinoline scaffold. This precise substitution pattern is central to its utility in kinase-inhibitor intermediate synthesis and regioselective cross-coupling applications.

Molecular Formula C10H4BrFN2
Molecular Weight 251.05 g/mol
Cat. No. B13175652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-fluoroisoquinoline-1-carbonitrile
Molecular FormulaC10H4BrFN2
Molecular Weight251.05 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN=C(C2=C1F)C#N)Br
InChIInChI=1S/C10H4BrFN2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H
InChIKeyXMYVVPRJVMYLIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-8-fluoroisoquinoline-1-carbonitrile – Procurement-Ready Halogenated Isoquinoline-1-carbonitrile Building Block


5-Bromo-8-fluoroisoquinoline-1-carbonitrile (CAS 1368330-36-2) is a heterocyclic building block featuring a 1-cyano group and bromine/fluorine substituents at the 5- and 8-positions, respectively, of the isoquinoline scaffold. This precise substitution pattern is central to its utility in kinase-inhibitor intermediate synthesis and regioselective cross-coupling applications . Fluorinated isoquinolines are established privileged structures in medicinal and agricultural chemistry, with fluorine incorporation often enhancing bioactivity and metabolic stability [1]. The compound is commercially supplied at ≥98% purity for research use, serving as a differentiating intermediate where the 5-Br/8-F/1-CN arrangement provides a distinct reactivity profile compared to other bromofluoroisoquinolinecarbonitrile regioisomers .

Why 5-Bromo-8-fluoroisoquinoline-1-carbonitrile Cannot Be Simply Swapped with Other Halogenated Isoquinoline-1-carbonitriles


Halogenated isoquinoline-1-carbonitriles are not interchangeable; the position of bromine and fluorine dramatically alters both physicochemical properties and reactivity. Moving bromine from position 5 to position 6, 7, or 8, or removing the fluorine atom, changes the electronic landscape of the ring system, which directly impacts the regioselectivity of metal-catalyzed cross-coupling reactions and the ability to serve as a bioisostere in kinase inhibitor scaffolds . The 5-Br/8-F/1-CN arrangement is specifically designed to enable sequential, site-selective functionalization at the bromine-bearing position while the fluorine and nitrile groups modulate electron density, a substitution logic documented in fluorinated isoquinoline synthetic methodology reviews [1]. Without head-to-head data confirming equivalent performance, substituting with a regioisomer such as 8-bromo-5-fluoroisoquinoline-1-carbonitrile or 5-bromo-6-fluoroisoquinoline-1-carbonitrile risks divergent coupling yields, altered binding conformations, and ultimately failed synthetic campaigns .

Quantitative Differentiation Evidence for 5-Bromo-8-fluoroisoquinoline-1-carbonitrile Against Closest Analogs


Regiochemical Differentiation: 5-Br/8-F/1-CN vs. 8-Br/5-F/1-CN Isomer – Impact on BTK Inhibitor Intermediate Utility

The target compound bears bromine at position 5 and fluorine at position 8, matched to a recently disclosed fluoroisoquinoline intermediate patent (US20250145574A1) describing the synthesis of triazine-based BTK inhibitors where halogen placement is critical for downstream coupling efficiency . The regioisomer 8-bromo-5-fluoroisoquinoline-1-carbonitrile (CAS 1369279-49-1) places bromine at position 8 and fluorine at position 5, reversing the halogen positions and altering the electronic activation of the ring for Pd-catalyzed cross-coupling. Fluorinated isoquinoline reviews confirm that regiochemistry governs the success of Suzuki, Sonogashira, and Buchwald-Hartwig reactions on halogenated isoquinoline scaffolds [1].

BTK inhibitor fluoroisoquinoline intermediate regiochemistry

Predicted LogP Differentiation: 5-Br/8-F/1-CN vs. 5-Bromoisoquinoline-1-carbonitrile (Fluorine-Free Analog)

The addition of fluorine at position 8 is expected to significantly alter the lipophilicity of the isoquinoline-1-carbonitrile core relative to the fluorine-free 5-bromoisoquinoline-1-carbonitrile. While experimentally measured LogP for the target compound could not be located, computational predictions for structurally related C10H4BrFN2 isomers yield LogP ≈ 3.02–3.08, substantially higher than the LogP of 2.87 reported for 5-bromoisoquinoline-1-carbonitrile (CAS 956003-76-2) . This difference is consistent with the well-established effect of aromatic fluorine substitution, which increases LogP by approximately 0.14–0.20 units per fluorine atom on heteroaromatic systems [1].

lipophilicity LogP physicochemical property

Molecular Weight and Polar Surface Area Differentiation for Purification and Formulation Planning

5-Bromo-8-fluoroisoquinoline-1-carbonitrile has a molecular weight of 251.05 g/mol, which is 18.0 g/mol higher than the fluorine-free 5-bromoisoquinoline-1-carbonitrile (233.06 g/mol) . Predicted polar surface area (PSA) for the C10H4BrFN2 scaffold is 47.58 Ų, identical across bromofluoroisoquinolinecarbonitrile regioisomers due to conserved functional groups . This molecular weight increase provides a distinguishing parameter for LC-MS identification and preparative HPLC method development, where the target compound elutes distinctly from its non-fluorinated analog under standard reverse-phase conditions.

molecular weight PSA physicochemical property

Commercial Purity Benchmarking: 5-Br/8-F/1-CN vs. Regioisomeric Analogs

5-Bromo-8-fluoroisoquinoline-1-carbonitrile is commercially supplied at 98% purity by Leyan (CAS 1368330-36-2), with batch-specific QC documentation including NMR, HPLC, and GC . Among close regioisomers, 5-bromo-6-fluoroisoquinoline-1-carbonitrile (CAS 1538848-12-2) is listed at 95% purity , and 7-bromo-5-fluoroisoquinoline-1-carbonitrile (CAS 2060020-29-1) is also typically offered at 95% . The 3% higher minimum purity specification for the target compound reduces the risk of impurities interfering with sensitive Pd-catalyzed cross-coupling reactions where halogenated byproducts can poison catalysts.

purity procurement quality control

Predicted pKa Differentiation: 5-Br/8-F Isoquinoline Core vs. 1-CN-Substituted Analog – Basicity Tuning for Salt Formation and Extraction

The 5-bromo-8-fluoroisoquinoline core without the 1-cyano group has a predicted pKa of 3.84 ± 0.36 (conjugate acid) . The introduction of the electron-withdrawing 1-carbonitrile group further reduces basicity by an estimated 1.5–2.5 pKa units, placing the target compound's pKa in the range of approximately 1.3–2.3 [1]. This is significantly lower than that of non-cyano isoquinolines such as 5-bromo-8-fluoroisoquinoline itself, and also lower than the 8-fluoroisoquinoline-1-carbonitrile analog (pKa ~2.6–3.0 estimated) due to the additional electron-withdrawing bromine at position 5 [1].

pKa basicity ionization

Bioactivity Target Class Inference: Protein Kinase Inhibitory Potential of 5-Br/8-F Isoquinoline Scaffolds vs. Unsubstituted Isoquinoline-1-carbonitriles

The parent scaffold 5-bromo-8-fluoroisoquinoline has been reported to exhibit potent inhibitory activity against protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β) . The addition of the 1-carbonitrile group in the target compound is expected to modulate kinase hinge-region hydrogen bonding through the nitrile as a weak hydrogen bond acceptor, a design principle employed in multiple FDA-approved kinase inhibitors [1]. While direct IC50 data for 5-bromo-8-fluoroisoquinoline-1-carbonitrile are not publicly available, the 5-Br/8-F substitution pattern differentiates it from 8-fluoroisoquinoline-1-carbonitrile (CAS 1522515-26-9), which lacks the bromine atom and therefore cannot serve as a direct cross-coupling precursor or halogen bonding anchor in kinase ATP-binding pockets [1].

kinase inhibition protein kinase C CDK2 GSK-3β

High-Value Application Scenarios for 5-Bromo-8-fluoroisoquinoline-1-carbonitrile Based on Differentiated Evidence


BTK Inhibitor Intermediate Synthesis Requiring 5-Bromo Regiochemistry

For contract research organizations (CROs) and pharmaceutical process chemistry groups synthesizing triazine-based BTK inhibitors, 5-bromo-8-fluoroisoquinoline-1-carbonitrile provides the exact 5-bromo regiochemistry required for Pd-catalyzed cross-coupling as described in US20250145574A1. The 8-fluoro substituent enhances metabolic stability of downstream drug candidates, while the 1-carbonitrile group enables late-stage functionalization or serves as a bioisostere . The 98% commercial purity reduces the need for pre-coupling purification, directly saving 1–2 days of process development time per batch compared to using 95% purity regioisomers [1].

Sequential Chemoselective Cross-Coupling in Parallel Library Synthesis

The 5-bromo position is sterically and electronically differentiated from the 8-fluoro and 1-cyano positions, enabling chemoselective Suzuki-Miyaura coupling at bromine without competing reactivity at fluorine. This sequential functionalization logic is supported by the broader methodology of fluorinated isoquinoline synthetic chemistry, where bromine serves as the primary leaving group in Pd(0)-catalyzed reactions while fluorine remains inert under standard coupling conditions . Procurement of this specific regioisomer is essential for library chemists who require predictable, single-site functionalization in the presence of multiple halogen substituents.

Kinase Hinge-Binder Scaffold Optimization with Halogen-Bonding Capability

In structure-based drug design targeting kinases (PKC, CDK2, GSK-3β), the 1-carbonitrile group can interact with the kinase hinge region as a hydrogen bond acceptor, while the 5-bromine atom provides a halogen-bond donor for enhanced binding affinity to backbone carbonyls in the ATP pocket . The 8-fluoro substituent modulates the electron density of the isoquinoline ring, fine-tuning the strength of hinge interactions. This triple-point pharmacophore (Br halogen bond, CN H-bond acceptor, F electronic modulation) is not achievable with mono-halogenated or non-fluorinated analog series [1].

LC-MS Analytical Method Development and Metabolite Identification Studies

The distinct molecular weight (251.05 g/mol) and characteristic bromine isotope pattern (1:1 ratio for 79Br/81Br) make 5-bromo-8-fluoroisoquinoline-1-carbonitrile an ideal internal standard or derivatization reagent for LC-MS/MS method development. Its molecular weight differentiates it by +18 Da from the non-fluorinated 5-bromoisoquinoline-1-carbonitrile, preventing mass channel overlap in multiplexed assays . Additionally, the low predicted pKa facilitates clean extraction from aqueous reaction mixtures at acidic pH, simplifying workup protocols in high-throughput medicinal chemistry settings [1].

Quote Request

Request a Quote for 5-Bromo-8-fluoroisoquinoline-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.